6-Methylthioguanine
Overview
Description
6-Methylthioguanine is a derivative of guanine, a nucleobase found in DNA and RNA. It is characterized by the substitution of a methylthio group at the sixth position of the guanine molecule. This modification enhances its photoreactivity, making it a subject of interest in various scientific fields, including photochemotherapy and DNA damage studies .
Mechanism of Action
Target of Action
6-Methylthioguanine is a purine analog of guanine . Its primary targets are DNA and RNA, where it gets incorporated, resulting in the blockage of synthesis and metabolism of purine nucleotides . This interaction with DNA and RNA plays a crucial role in its mechanism of action.
Mode of Action
The compound interacts with its targets (DNA and RNA) by getting incorporated into them . This incorporation results in the blockage of synthesis and metabolism of purine nucleotides . It’s also found that the double substitution of nucleobases (thionation and methylation) boosts the photoactivity by introducing more reactive channels .
Biochemical Pathways
This compound affects the purine salvage pathway . The resistance to this compound is related to the expression of the salvage pathway enzyme HGPRT . The compound is converted into bioactive 6sGTPs intracellularly .
Pharmacokinetics
The compound is absorbed to an extent of approximately 30% (range: 14% to 46%; highly variable) . It is metabolized in the liver, rapidly and extensively via thiopurine methyltransferase (TPMT) to 2-amino-6-methylthioguanine (MTG; active) and inactive compounds . It is excreted in urine, primarily as metabolites .
Result of Action
The compound’s action results in DNA damage, which holds promising applications in photochemotherapy treatment of cancers or pathogens . The effect of thionation in synergy with methylation opens a unique C−S bond cleavage pathway through crossing to a repulsive 1πσ* state, generating thiyl radicals as highly reactive intermediates that may invoke biological damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as UV radiation . The compound’s photoactivity can be significantly enhanced under variable wavelength UVA excitation (310−330 nm) . This enhanced photoactivity can accelerate DNA damage processes and cell death upon exposure to ionizing radiation or UV photolysis .
Biochemical Analysis
Biochemical Properties
6-Methylthioguanine is generated spontaneously by the enzymatic metabolism of thioguanine in the presence of S-adenosyl-L-methionine (S-AdoMet) and thiopurine methyl-transferase (TPMT) . It plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, significantly enhancing the photoactivity of DNA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylthioguanine can be synthesized through the methylation of 6-thioguanine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, with the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Methylthioguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to 6-thioguanine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 6-Thioguanine.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylthioguanine has several applications in scientific research:
Chemistry: It is used to study the photoreactivity of nucleobases and the effects of chemical modifications on DNA.
Biology: It serves as a tool to investigate DNA damage and repair mechanisms.
Medicine: Its photoreactive properties are explored for potential use in photochemotherapy for cancer treatment.
Industry: It is used as a reference standard in environmental testing and pharmaceutical research
Comparison with Similar Compounds
6-Thioguanine: Similar in structure but lacks the methylthio group. It is also used in cancer therapy and immunosuppression.
4-Thiothymine: Another thio-nucleobase with photoreactive properties.
6-Mercaptopurine: A purine analog used in chemotherapy and immunosuppression
Uniqueness: 6-Methylthioguanine is unique due to its dual functionality of thionation and methylation, which significantly enhances its photoreactivity compared to its single-substituted counterparts. This makes it a valuable compound for studying DNA damage and developing advanced photodynamic therapies .
Properties
IUPAC Name |
6-methylsulfanyl-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGKYFQLKYGHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152594 | |
Record name | 6-Methylthioguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-47-6 | |
Record name | 6-Methylthioguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylthioguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylthioguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylthioguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methylthio)-1H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLTHIOGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNV75HJN3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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